Cas no 2228910-01-6 (methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

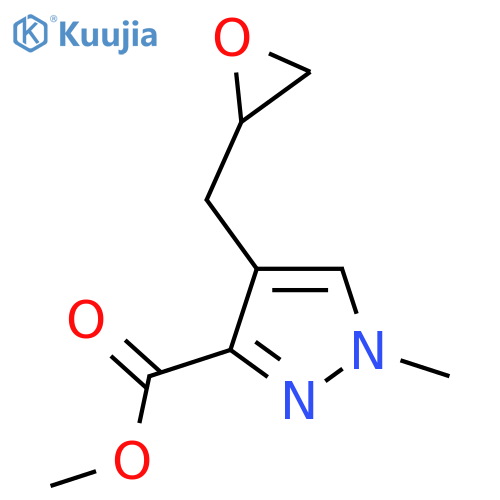

2228910-01-6 structure

商品名:methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate

methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate

- EN300-1739203

- methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate

- 2228910-01-6

-

- インチ: 1S/C9H12N2O3/c1-11-4-6(3-7-5-14-7)8(10-11)9(12)13-2/h4,7H,3,5H2,1-2H3

- InChIKey: KWVQEJLHPDRJSV-UHFFFAOYSA-N

- ほほえんだ: O1CC1CC1=CN(C)N=C1C(=O)OC

計算された属性

- せいみつぶんしりょう: 196.08479225g/mol

- どういたいしつりょう: 196.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739203-0.05g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 0.05g |

$1682.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-10g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 10g |

$8611.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-10.0g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 10g |

$8611.0 | 2023-06-03 | ||

| Enamine | EN300-1739203-2.5g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 2.5g |

$3925.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-1.0g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 1g |

$2002.0 | 2023-06-03 | ||

| Enamine | EN300-1739203-5.0g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 5g |

$5807.0 | 2023-06-03 | ||

| Enamine | EN300-1739203-5g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 5g |

$5807.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-0.25g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 0.25g |

$1841.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-0.5g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 0.5g |

$1922.0 | 2023-09-20 | ||

| Enamine | EN300-1739203-0.1g |

methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |

2228910-01-6 | 0.1g |

$1761.0 | 2023-09-20 |

methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2228910-01-6 (methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量